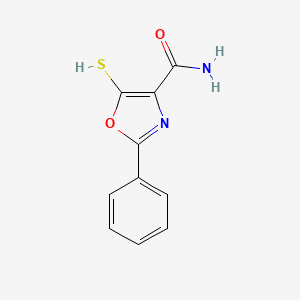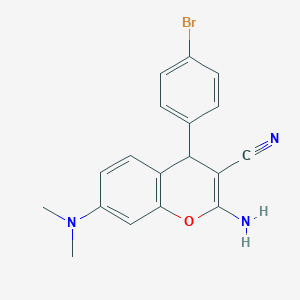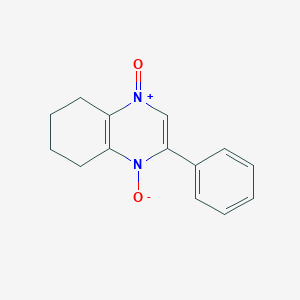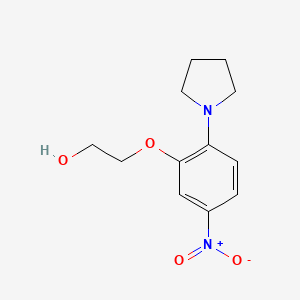![molecular formula C21H20N2O3S B5112173 N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B5112173.png)
N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide is an organic compound belonging to the class of benzamides It is characterized by a benzamide moiety that is N-linked to a benzyl group and a sulfamoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide typically involves the reaction of 3-(chlorosulfonyl)benzoic acid with various amine derivatives. The process begins with the chlorosulfonation of benzoic acid to obtain 3-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with benzylamine and 4-methylphenylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and sulfonamides.
Scientific Research Applications
N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, blocking its activity and leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-sulfamoyl-benzamide
- N-(2-chloro-4-nitrophenyl)sulfamoyl-benzamide
- N-(4-bromophenyl)sulfamoyl-benzamide
Uniqueness
N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzyl-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-10-12-19(13-11-16)23-27(25,26)20-9-5-8-18(14-20)21(24)22-15-17-6-3-2-4-7-17/h2-14,23H,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZSHJQCFBKTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B5112095.png)

![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)


![1-[3-(2-Methylphenoxy)propyl]imidazole](/img/structure/B5112121.png)

![4-(3-bromophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5112130.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5112136.png)
![5-[3-ethoxy-4-(2-naphthylmethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5112141.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5112156.png)
![4-[2-(5-Bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol](/img/structure/B5112163.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5112165.png)
